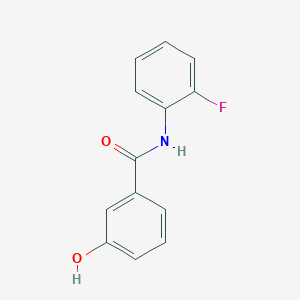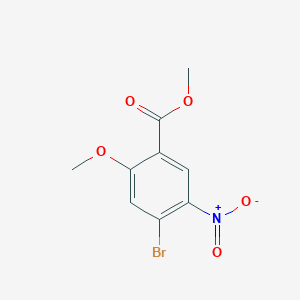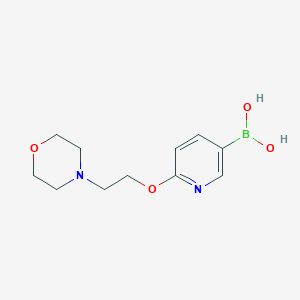![molecular formula C20H15F3N4O B2491306 1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-47-2](/img/structure/B2491306.png)
1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to "1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one," often involves strategies like tandem aza-Wittig reaction and annulation reactions. Such procedures offer a facile route for synthesizing these derivatives under mild conditions, showcasing the chemical versatility and accessibility of this compound class (Luo et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of pyrazolo and pyrimidinone rings, which contribute to the compound's biological activities. The structural analysis, including spectroscopic characterization and X-ray crystallography, provides detailed insights into the compound's geometry, electronic distribution, and potential interaction sites for biological targeting. This detailed structural understanding is crucial for rationalizing the biological activities observed and guiding further modifications for enhanced activity (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin-4-ones undergo various chemical reactions, exploiting their reactive sites for further functionalization. These reactions include nucleophilic substitutions, cycloadditions, and modifications at different positions of the core structure. Such chemical manipulations enable the synthesis of a wide array of derivatives, each possessing unique chemical properties and biological activities. The reactivity of the core structure towards different chemical reagents highlights its versatility and potential for generating diverse molecular entities (Wu et al., 2006).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including solubility, melting points, and crystal structure, are influenced by the molecular structure and substituents. These properties are critical for determining the compound's suitability for further development, influencing its pharmacokinetic profile and formulation potential. Studies involving spectroscopic characterization and crystallography provide essential data on these physical aspects, supporting the compound's development pipeline (Lahmidi et al., 2019).
Chemical Properties Analysis
The chemical properties of "this compound" and its analogues, such as reactivity, stability, and functional group compatibility, are foundational for understanding its behavior in biological systems and during synthetic processes. These properties are directly influenced by the compound's molecular structure, with the presence of electron-withdrawing or donating groups modulating its reactivity and interactions with biological targets. Analyzing these chemical properties facilitates the optimization of biological activity and the development of compounds with improved therapeutic profiles (Wu et al., 2006).
Scientific Research Applications
Synthesis and Biological Evaluation
This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines, which have been synthesized and evaluated for their potential biological activities. For instance, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory and antimicrobial properties. A study by Aggarwal et al. (2014) synthesized a series of these compounds and found that one exhibited comparable anti-inflammatory activity to the standard drug Indomethacin, alongside promising antimicrobial activity against various bacteria and fungi (Aggarwal et al., 2014).
Anticancer and Anti-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This study highlighted the potential of these compounds in cancer treatment and as inhibitors of inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Additives
El‐Wahab et al. (2015) explored the use of pyrimidine derivatives as antimicrobial additives in surface coatings and printing ink, showing their effective use in preventing microbial growth on various surfaces (El‐Wahab et al., 2015).
Corrosion Inhibition
Abdel Hameed et al. (2020) demonstrated the corrosion inhibition properties of heterocyclic derivatives on C-steel surfaces in acidic environments, showcasing the application of these compounds in protecting materials from corrosion (Abdel Hameed et al., 2020).
Synthesis Techniques
Luo et al. (2020) and Buriol et al. (2013) discussed the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives, highlighting efficient methods for their production, which are crucial for their application in various scientific fields (Luo et al., 2020), (Buriol et al., 2013).
Mechanism of Action
Mode of action
Without specific information, it’s hard to predict the exact mode of action. The trifluoromethyl group often enhances binding affinity and metabolic stability, which could influence how this compound interacts with its target .
Pharmacokinetics
The trifluoromethyl group is often used to improve metabolic stability and bioavailability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The trifluoromethyl group can enhance the compound’s stability under various conditions .
properties
IUPAC Name |
1-(2-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O/c1-13-5-2-3-8-17(13)27-18-16(10-25-27)19(28)26(12-24-18)11-14-6-4-7-15(9-14)20(21,22)23/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDLTUXCIWBEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)


![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)



![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)